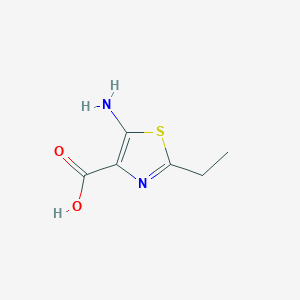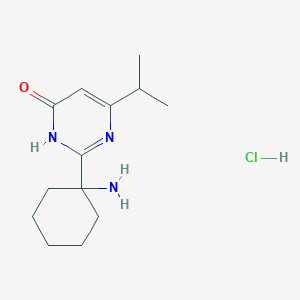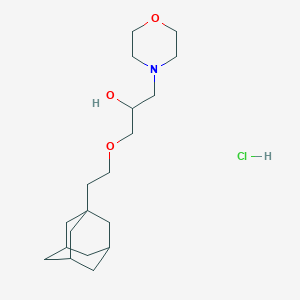
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and a form of carbon nanomaterial . Adamantane derivatives have been studied for their potential applications in various fields, including medicine.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol” part suggests that it has an adamantane core with various functional groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Adamantane itself is quite stable and doesn’t undergo many reactions, but the other functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the types and arrangement of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .Applications De Recherche Scientifique
Antimicrobial and Hypoglycemic Activities : A study focused on adamantane-isothiourea hybrid derivatives, which included similar adamantane-based structures. These compounds displayed potent broad-spectrum antibacterial activity and significant in vivo hypoglycemic activity in diabetic rats (Al-Wahaibi et al., 2017).
Antiviral Properties : Research on adamantyl-containing β-aminoketones and related compounds showed potential antiviral properties. This study provides insights into the antiviral applications of adamantane derivatives, which can be relevant to the compound (Makarova et al., 2001).
Potential Use in Depression and Anxiety Disorders : A derivative of adamantane, thioadatanserin, has been evaluated for its potential use in depression and anxiety disorders. This study suggests the utility of adamantane derivatives in neuropsychiatric conditions (Evans et al., 2020).
Anti-Tuberculosis Activity : Certain adamantane derivatives have been synthesized and evaluated for their anti-tuberculosis activity. This research highlights the potential of adamantane-based compounds in the treatment of tuberculosis (Bai et al., 2011).
Potential in Synthesis and Medicinal Chemistry : Studies on adamantane derivatives, including their synthesis and biological evaluation, provide insights into the versatility of these compounds in medicinal chemistry applications (Grob & Katayama, 1977).
Serotonin Receptor Antagonism : Research on 1-adamantanecarboxamides has explored their potential as selective serotonin receptor antagonists. This application suggests the relevance of adamantane derivatives in neurotransmitter-related disorders (Fujio et al., 2000).
Synthesis and Biological Properties of Related Compounds : Various studies have synthesized and evaluated the biological properties of compounds structurally related to the specified adamantane derivative. These include investigations into their anticonvulsive, anti-inflammatory, and antimicrobial activities (Papoyan et al., 2011).
Design and Synthesis for Antileishmanial Activity : Adamantane-based ether phospholipids have been designed and synthesized, demonstrating antileishmanial activity. This indicates the potential of adamantane derivatives in parasitic infection treatments (Papanastasiou et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3.ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHITYYXEYQJIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2438072.png)

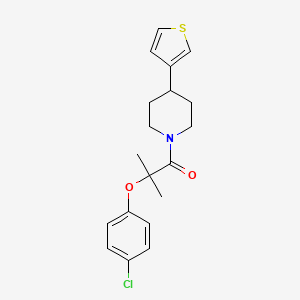
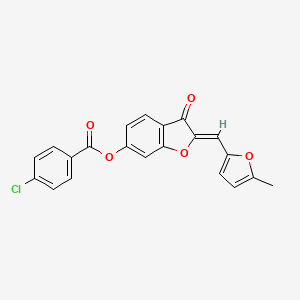
![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)
![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)


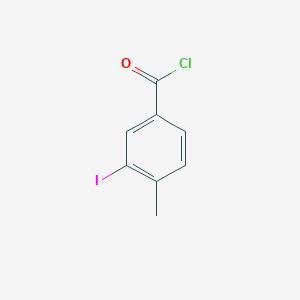

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2438090.png)
